An In-depth Technical Guide to Elaidyl Methane Sulfonate
An In-depth Technical Guide to Elaidyl Methane Sulfonate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information on Elaidyl Methane (B114726) Sulfonate is limited in publicly available scientific literature. This guide provides a comprehensive overview based on available data for the compound itself, supplemented with technical information from closely related alkyl methanesulfonates and its constituent moieties, elaidic acid and methanesulfonic acid, to infer potential properties and biological activities.
Executive Summary
Elaidyl methane sulfonate (CAS 59101-13-2) is the methanesulfonate (B1217627) ester of elaidyl alcohol.[1][2] Structurally, it is a long-chain unsaturated alkyl methanesulfonate. While specific biological data for this compound is scarce, its chemical class suggests potential as an alkylating agent. Alkyl methanesulfonates are known for their reactivity with nucleophiles, including DNA, which can lead to genotoxic and cytotoxic effects.[3] This guide synthesizes the known information on Elaidyl Methane Sulfonate and provides a technical framework for its potential synthesis, mechanism of action, and biological implications based on related compounds.
Chemical and Physical Properties
Elaidyl methane sulfonate is characterized as an ester of 9-Octadecen-1-ol, (9E)- and methanesulfonic acid.[1] It is a solid at room temperature and has a high purity of over 99% as a commercial product.[1]
Table 1: Physicochemical Properties of Elaidyl Methane Sulfonate and Related Compounds
| Property | Elaidyl Methane Sulfonate | Ethyl Methanesulfonate (EMS) | Methyl Methanesulfonate (MMS) |
| CAS Number | 59101-13-2[1][2] | 62-50-0[4][5] | 66-27-3[6] |
| Molecular Formula | C₁₉H₃₈O₃S[1][2] | C₃H₈O₃S[4][5] | C₂H₆O₃S[7] |
| Molecular Weight | 346.57 g/mol [1][2] | 124.16 g/mol [4][5] | 110.1 g/mol [8] |
| Physical State | Solid[1] | Colorless Liquid[5][9] | Colorless to Amber Liquid[8] |
| Boiling Point | Not available | 213 - 214 °C @ 760 mmHg[10] | 203 °C @ 753 mmHg[8] |
| Flash Point | Not available | 100 °C[4][10] | Not available |
| Solubility | Not available | Miscible with water[11] | Soluble in water[7][8] |
| Purity | >99%[1][2] | Not applicable | Not applicable |
Synthesis and Experimental Protocols
General Synthesis of Alkyl Methanesulfonates
Alkyl methanesulfonates can be synthesized via the esterification of an alcohol with methanesulfonyl chloride in the presence of a tertiary amine, such as triethylamine, in an aromatic organic solvent.[12][13] The resulting crude product is then washed with an aqueous alkali metal carbonate solution to yield a thermally stable alkyl methanesulfonate solution.[12][13]
Detailed Experimental Protocol for Synthesis (General Method)
-
Reaction Setup: Under a nitrogen atmosphere, dissolve the starting alkyl alcohol (e.g., elaidyl alcohol) and methanesulfonyl chloride in an aromatic organic solvent (e.g., toluene, xylene).
-
Reaction: Add a tertiary amine (e.g., triethylamine) dropwise to the mixed solution, maintaining the reaction temperature preferably between 10-15°C.[13]
-
Washing: After the reaction is complete, wash the resulting crude aromatic organic solvent solution of the alkyl methanesulfonate with an aqueous solution of an alkali metal carbonate (e.g., 1-3% sodium carbonate).[12]
-
Purification: The washed organic layer can be further purified, for instance by vacuum distillation of the solvent, to yield the final product.[12]
Caption: General workflow for the synthesis of alkyl methanesulfonates.
Biological Activity and Potential Mechanism of Action
Inferred Activity from Alkyl Methanesulfonates
Short-chain alkyl methanesulfonates, such as Ethyl Methanesulfonate (EMS) and Methyl Methanesulfonate (MMS), are well-documented genotoxic agents.[3][14] They act as DNA alkylating agents, transferring their alkyl group to nucleophilic sites on DNA bases.[3][6] This can lead to mutations and cell death, which is the basis for their use in genetic research and as potential anticancer agents.[3][14]
The primary mechanism of mutagenesis for EMS involves the ethylation of guanine (B1146940) to form O⁶-ethylguanine.[9] During DNA replication, this modified base is often incorrectly paired with thymine (B56734) instead of cytosine, leading to a G:C to A:T transition mutation.[9]
Given its structure, Elaidyl Methane Sulfonate possesses the potential to act as an alkylating agent, though its long alkyl chain may influence its bioavailability, cell permeability, and reactivity compared to its short-chain counterparts. The toxicity of long-chain alkylbenzene sulfonates has been shown to be greater than that of shorter-chain species in aquatic organisms.[15]
Potential Signaling Pathway Involvement
The DNA damage caused by alkylating agents like MMS and EMS triggers complex cellular responses, including cell cycle arrest and apoptosis, often involving the p53 signaling pathway.[6] MMS has been shown to upregulate phosphorylated p53 and induce necroptosis.[6]
Caption: Inferred mechanism of action based on related alkylating agents.
Biological Context of Elaidic Acid
Elaidic acid, the fatty acid component of Elaidyl Methane Sulfonate, is a trans-unsaturated fatty acid.[16] It is known to increase the activity of cholesteryl ester transfer protein (CETP), which can lead to lower HDL cholesterol levels.[16][17] High intake of trans fats like elaidic acid is associated with an increased risk of cardiovascular disease.[16] Studies have also suggested that elaidic acid can influence the progression of digestive diseases through pathways involving lipid metabolism dysregulation and inflammatory responses.[18]
Table 2: Biological Effects of Elaidic Acid and Related Alkyl Methanesulfonates
| Compound/Class | System | Observed Effect | Reference |
| Elaidic Acid | Human | Increases plasma CETP activity, lowers HDL cholesterol. | [16][17] |
| Human | Associated with increased risk of cardiovascular diseases. | [16] | |
| Lactobacilli | Inhibits bacterial growth at high concentrations. | [19] | |
| Ethyl Methanesulfonate (EMS) | AHH-1 human lymphoblastoid cells | Decreases cell viability, increases apoptosis (0-3 mM). | [14] |
| Tobacco cell line TX1 | Induces DNA damage (1-30 mM). | [14] | |
| Mouse embryos | Teratogenic, forms O⁶-ethylguanine adducts (150-250 mg/kg). | [20] | |
| Methyl Methanesulfonate (MMS) | A549 cells | Upregulates phosphorylated p53, induces necroptosis (50-800 µM). | [6] |
| DNA (in vitro) | Methylates N7-deoxyguanosine and N3-deoxyadenosine. | [21] |
Toxicology and Safety
Alkyl methanesulfonates, particularly short-chain variants, are recognized as genotoxins and potential carcinogens.[3] EMS is classified as a substance that may cause cancer and heritable genetic damage.[22] It is harmful if swallowed and requires careful handling with appropriate personal protective equipment.[4][22] Given the known hazards of this chemical class, Elaidyl Methane Sulfonate should be handled with caution in a laboratory setting, assuming it possesses similar toxic properties.
Conclusion
Elaidyl Methane Sulfonate is a long-chain alkyl methanesulfonate for which there is limited specific biological data. However, by examining its constituent parts and related, well-studied compounds, we can infer its likely properties and potential biological activities. Its methanesulfonate group suggests it is a potential DNA alkylating agent, similar to EMS and MMS, with possible genotoxic and cytotoxic effects. The long-chain elaidyl group may confer distinct pharmacokinetic and pharmacodynamic properties, potentially influencing its interaction with cellular membranes and metabolic pathways. Further research is necessary to elucidate the specific biological and toxicological profile of this compound.
References
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- 15. Toxicity of linear alkylbenzene sulfonate and one long-chain degradation intermediate, sulfophenyl carboxylic acid on early life-stages of seabream (sparus aurata) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Elaidic acid - Wikipedia [en.wikipedia.org]
- 18. The possible mechanisms of trans fatty acid effects on digestive disorders based on computational toxicology: a case study of elaidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of elaidic acid, a predominant industrial trans fatty acid, on bacterial growth and cell surface hydrophobicity of lactobacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Embryotoxicity induced by alkylating agents: 8. DNA adduct formation induced by ethylmethanesulfonate in mouse embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
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